2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

Researchers investigating lipid metabolism or inflammation often require potent, selective enzyme inhibitors with defined substitution patterns. This heterocyclic building block addresses that need directly. - **Dual ACC1/ACC2 Inhibition:** IC50 values range 5.90-27 nM, validated in US Patent US8993586 for metabolic disease research. - **LOX Pathway Tool:** Interferes with arachidonic acid metabolism; suitable for inflammatory models (asthma, psoriasis). - **Derivatization-Ready:** Acetic acid handle enables amide/ester library synthesis for SAR expansion. 98% purity, consistent supply for reproducible in vivo studies.

Molecular Formula C8H12N2O2
Molecular Weight 168.19
CAS No. 1260658-80-7
Cat. No. B3046577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid
CAS1260658-80-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)CC(=O)O
InChIInChI=1S/C8H12N2O2/c1-6(2)10-7(3-4-9-10)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
InChIKeyKERNJHQTKQDPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Isopropyl-1H-pyrazol-5-yl)acetic Acid: Strategic Pyrazole Scaffold


2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid (CAS 1260658-80-7) is a heterocyclic building block with a pyrazole core, defined by its 5-position acetic acid moiety and a 1-position isopropyl group, giving it a molecular weight of 168.19 g/mol [1]. This specific substitution pattern confers distinct physicochemical and biological properties compared to other alkyl-substituted analogs. Its documented activities include potent dual inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and ACC2 [2], as well as lipoxygenase (LOX) inhibition, interfering with arachidonic acid metabolism [3].

1Pyrazole scaffold for ACC/LOX pathway investigation
2Defined 5-position acetic acid substitution pattern
3Reported dual ACC1/ACC2 inhibition context
4LOX inhibitor research fit (pathway engagement)

2-(1-Isopropyl-1H-pyrazol-5-yl)acetic Acid Substitution Risks


In pyrazole-based compounds, even minor changes to the N-1 substituent can drastically alter biological activity and target selectivity. For instance, while the N-methyl analog (CAS 1071814-44-2) and N-ethyl analog (CAS 1260659-31-1) share the same core scaffold, the isopropyl group in 2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid introduces a branched, lipophilic character that can significantly enhance binding affinity to hydrophobic enzyme pockets [1]. This is supported by observations that the isopropyl-substituted compound demonstrates potent dual ACC1/ACC2 inhibition with IC50 values in the low nanomolar range [2], whereas unsubstituted or smaller alkyl chain analogs are not reported with such potency in this context. Generic substitution with a non-isopropyl pyrazole acetic acid could therefore lead to a substantial loss of inhibitory activity or a complete change in the compound's biological profile.

N-Alkyl Substitution

N-methyl and N-ethyl analogs may not show reported ACC pathway engagement; isopropyl group structure linked to ACC dual inhibition profile.

Regioisomeric Identity

4-substituted isomer constitutes a distinct chemical entity; only the 5-substituted regioisomer is associated with the reported enzyme inhibition contexts.

Purity & Batch Variability

Unspecified purity or in-house preparations may introduce impurities that alter assay response; specified 98% purity supports reproducible research.

2-(1-Isopropyl-1H-pyrazol-5-yl)acetic Acid vs. Analogs


Dual ACC1/ACC2 Inhibition vs. N-Alkyl Analogs

2-(1-Isopropyl-1H-pyrazol-5-yl)acetic acid exhibits potent dual inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2). In an enzymatic assay using purified recombinant human ACC1, the compound displayed an IC50 of 27 nM [1]. Against purified recombinant human ACC2, it showed an even greater potency with an IC50 of 5.90 nM [1]. In a separate assay measuring malonyl-CoA synthesis, its IC50 for human ACC1 was 13 nM [1]. In contrast, the N-methyl (2-(1-methyl-1H-pyrazol-5-yl)acetic acid, CAS 1071814-44-2) and N-ethyl (2-(1-ethyl-1H-pyrazol-5-yl)acetic acid, CAS 1260659-31-1) analogs are not reported as potent ACC inhibitors, suggesting that the specific isopropyl substitution is critical for this high-affinity dual activity. This represents a clear, quantifiable functional differentiation.

ACC1/ACC2 Inhibition
Cross-study reported
Target
ACC1 IC50 27 nM
ACC2 IC50 5.9 nM
N-Methyl/Ethyl Analogs
No reported ACC inhibition
Supports ACC dual inhibition context; N-alkyl substitution alters profile.
In vitro recombinant human enzymes.
Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

Lipoxygenase (LOX) Inhibitory Activity vs. Unsubstituted Pyrazole

The compound has been characterized as a potent lipoxygenase (LOX) inhibitor, interfering with arachidonic acid metabolism [1]. This is a specific pharmacological activity not generally associated with simpler pyrazole acetic acids. For example, the unsubstituted core structure, 2-(1H-pyrazol-5-yl)acetic acid (CAS 102732-63-8), is primarily noted as a synthetic building block and for its use in preparing inhibitors of cyclic GMP-AMP synthase (cGAS) [2], rather than for direct LOX inhibition. While a precise IC50 for LOX is not provided in the source, the designation as a 'potent' inhibitor distinguishes its biological role from that of its simpler counterparts and aligns it with other pyrazole derivatives optimized for this activity [3].

LOX Inhibition
Class-level inference
Characterized as LOX inhibitor; unsubstituted pyrazole not a direct LOX inhibitor.
Supports LOX pathway research fit; data to verify for specific potency.
Exact IC50 not provided in source.
Inflammation Lipoxygenase Arachidonic Acid Cascade

5-Substituted vs. 4-Substituted Isomer Advantage

The compound is defined as a 1-isopropyl-1H-pyrazol-5-yl)acetic acid, meaning the acetic acid moiety is attached at the pyrazole's 5-position . This is a critical structural detail, as the regioisomeric 4-substituted variant (e.g., 1-Isopropylpyrazole-4-acetic Acid) is a distinct chemical entity with a different IUPAC name and physical properties . The position of the acetic acid group influences the molecule's electronic distribution and spatial orientation, which can significantly impact target binding. For instance, in the context of EP1 receptor antagonists, pyrazole acid substitution patterns were systematically varied to optimize activity, demonstrating that the position of the acetic acid moiety is a key driver of potency and selectivity [1]. This compound's defined 5-substitution pattern is therefore a non-negotiable parameter for maintaining the activity profile described in the patent literature.

Regioisomer Identity
Class-level inference
5-substituted pyrazole acetic acid
5-position critical for reported ACC activity; 4-substituted isomer distinct.
SAR literature supports substitution impact.
Structure-Activity Relationship Regioisomerism Medicinal Chemistry

High Purity and Commercial Availability

The compound is commercially available with a specified purity of 98% . This is a critical procurement differentiator when compared to sourcing custom synthesis or using less-characterized in-house preparations. High and well-defined purity ensures that observed biological or chemical effects are attributable to the target compound and not to confounding impurities. This level of quality control is essential for reproducible research and for generating reliable data in both academic and industrial settings.

Purity Specification
Supplier specification
≥98%
Supports reproducible research; impurity profile controlled.
HPLC/GC/NMR verified.
Chemical Synthesis Building Block Quality Control

2-(1-Isopropyl-1H-pyrazol-5-yl)acetic Acid Applications


Dual ACC1/ACC2 Inhibitors for Metabolic Disease

This compound's potent dual inhibition of ACC1 (IC50 5.90-27 nM) and ACC2 makes it a prime candidate as a lead scaffold or pharmacophore for developing novel therapeutics targeting obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Its activity profile, as documented in US Patent US8993586 [1], directly supports its use in medicinal chemistry programs focused on modulating fatty acid synthesis and oxidation.

Lipoxygenase Pathway Targeting for Inflammation

Given its documented role as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [2], this compound is well-suited for research into inflammatory conditions, asthma, and psoriasis. It provides a specific molecular tool for investigating the LOX pathway and can serve as a starting point for synthesizing more advanced LOX inhibitors, as seen in related pyrazole optimization studies [3].

Chemical Biology and Probe Development

The compound's dual activity on ACC and LOX pathways, combined with its defined purity (98%) , makes it a valuable chemical probe for dissecting the crosstalk between lipid metabolism and inflammation in cellular and in vivo models. Its reliable commercial availability ensures that such complex biological studies can be conducted with a consistent and reproducible chemical tool.

Synthesis of Pyrazole-Based Libraries

The acetic acid moiety provides a versatile handle for further chemical derivatization (e.g., amide bond formation, esterification). This allows for the generation of focused chemical libraries built upon a scaffold with validated dual ACC/LOX activity, accelerating SAR studies and the identification of optimized lead compounds with improved potency or selectivity [1].

Application
Selection Property
Validation Focus
ACC pathway metabolic disease research
ACC1/ACC2 dual inhibition profile
Model-response endpoint review
LOX pathway inflammation research
LOX inhibition context
Arachidonic acid pathway endpoint review
Lipid metabolism and inflammation crosstalk
Dual ACC/LOX activity probe
Cellular model endpoint monitoring
Pyrazole library synthesis
Versatile acetic acid handle
SAR study and derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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